Tetrabromorhodamine 123

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

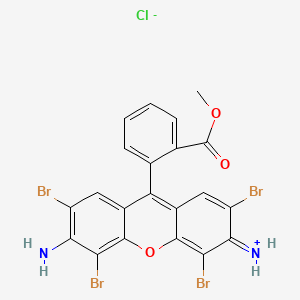

Tetrabromorhodamine 123, also known as this compound, is a useful research compound. Its molecular formula is C21H13Br4ClN2O3 and its molecular weight is 696.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mitochondrial Imaging and Function Assessment

Tetrabromorhodamine 123 is widely used as a mitochondrial-specific fluorescent dye. Its ability to selectively accumulate in the mitochondria allows researchers to visualize and assess mitochondrial morphology and function in living cells.

Case Study: Mitochondrial Membrane Potential Measurement

A study demonstrated that this compound can be employed to measure mitochondrial membrane potential (ΔΨ) in various cell types. The fluorescence intensity correlates with the membrane potential, making it a reliable indicator for assessing mitochondrial health and function .

Photodynamic Therapy

This compound has shown promise in photodynamic therapy (PDT), particularly for treating neoplastic diseases. Its phototoxic properties allow it to selectively target tumor cells when activated by light.

Case Study: Selective Cytotoxicity in Cancer Cells

Research indicated that this compound exhibits selective toxicity towards carcinoma cells compared to normal epithelial cells. In vitro studies revealed that at certain concentrations, the dye induced significant cell death in cancerous cells while sparing normal cells, highlighting its potential as a therapeutic agent .

Photosensitizer in Singlet Oxygen Generation

This compound is noted for its efficiency in generating singlet oxygen when exposed to light, which is crucial for its role as a photosensitizer in PDT.

Data Table: Efficiency of Singlet Oxygen Generation

| Compound | Singlet Oxygen Generation Efficiency |

|---|---|

| This compound | High |

| Monobromo-rhodamine | Moderate |

| Dibromo-rhodamine | Low |

This table illustrates that this compound outperforms other brominated rhodamines in generating singlet oxygen, making it a superior candidate for photodynamic applications .

Cancer Treatment Research

The compound has been investigated for its role in enhancing the efficacy of chemotherapy drugs through mitochondrial targeting.

Case Study: Combining with Chemotherapeutic Agents

A study explored the combination of this compound with traditional chemotherapy agents, demonstrating enhanced cytotoxic effects against various cancer cell lines. This synergistic effect was attributed to the dye's ability to disrupt mitochondrial function, thereby increasing the sensitivity of cancer cells to treatment .

Environmental Monitoring

Beyond biomedical applications, this compound has been utilized as a tracer dye in environmental studies to track water flow and assess contamination levels.

Case Study: Water Flow Tracing

In hydrological studies, this compound was employed as a fluorescent tracer to monitor the movement of water through different ecosystems. Its high sensitivity and stability under varying environmental conditions made it an effective tool for studying water dynamics .

Propiedades

Número CAS |

83796-96-7 |

|---|---|

Fórmula molecular |

C21H13Br4ClN2O3 |

Peso molecular |

696.4 g/mol |

Nombre IUPAC |

[6-amino-2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride |

InChI |

InChI=1S/C21H12Br4N2O3.ClH/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,27H2,1H3;1H |

Clave InChI |

GMCVSEFMPYGLOB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |

SMILES canónico |

COC(=O)C1=CC=CC=C1C2=C3C=C(C(=[NH2+])C(=C3OC4=C(C(=C(C=C24)Br)N)Br)Br)Br.[Cl-] |

Sinónimos |

TBR 123 tetrabromorhodamine 123 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.